molecular formula C24H20BrNO4 B11566043 1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11566043
M. Wt: 466.3 g/mol
InChI Key: NOUIVLWIIMEZPS-UHFFFAOYSA-N
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Description

1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indolin-2-one family This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes:

    Hydroxylation: The addition of a hydroxy group to the indolin-2-one structure.

    Benzylation: The attachment of a benzyl group to the nitrogen atom of the indolin-2-one ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted indolin-2-one derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis . The compound’s structure allows it to bind to the active site of VEGFR-2, thereby blocking its activity and inhibiting the growth of new blood vessels.

Comparison with Similar Compounds

  • 1-benzyl-5-bromoindolin-2-one
  • 1-benzyl-3-hydroxyindolin-2-one
  • 1-benzyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]indolin-2-one

Uniqueness: 1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of a bromine atom, hydroxy group, and methoxyphenyl group in the same molecule provides a versatile platform for further chemical modifications and biological studies.

Properties

Molecular Formula

C24H20BrNO4

Molecular Weight

466.3 g/mol

IUPAC Name

1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20BrNO4/c1-30-22-10-6-5-9-18(22)21(27)14-24(29)19-13-17(25)11-12-20(19)26(23(24)28)15-16-7-3-2-4-8-16/h2-13,29H,14-15H2,1H3

InChI Key

NOUIVLWIIMEZPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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